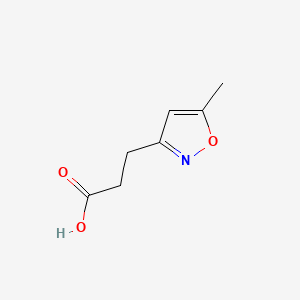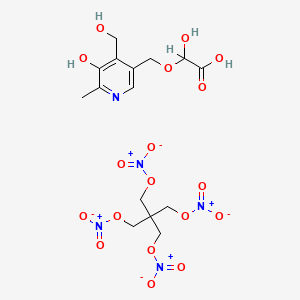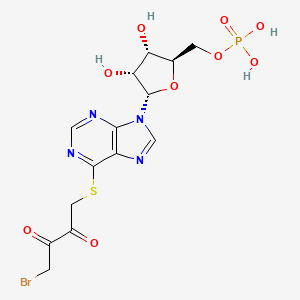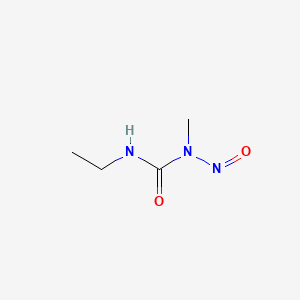
2-Amino-1,1-dimethyletilisopropilamina
Descripción general
Descripción
2-Amino-1,1-dimethylethylisopropylamine is a primary aliphatic amine with the molecular formula C7H18N2. This compound is characterized by its unique structure, where a propan-1,2-diamine backbone is substituted by an isopropyl group at N1 and a methyl group at position 2 . It is a metabolite observed in cancer metabolism .
Aplicaciones Científicas De Investigación
2-Amino-1,1-dimethylethylisopropylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its role as a metabolite in cancer metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of various chemicals and materials, serving as an intermediate in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,1-dimethylethylisopropylamine can be achieved through multiple synthetic routes. One common method involves the reaction of 2-Propanamine, N-(2-chloro-2-methylpropylidene)-, [N(E)]- with appropriate reagents . The reaction conditions typically include controlled temperatures and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-amino-1,1-dimethylethylisopropylamine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,1-dimethylethylisopropylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to ensure efficient and selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce simpler amines, and substitution reactions can result in a variety of substituted amines.
Mecanismo De Acción
The mechanism of action of 2-amino-1,1-dimethylethylisopropylamine involves its interaction with specific molecular targets and pathways. As a metabolite observed in cancer metabolism, it may influence various biochemical pathways involved in cell growth and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to play a role in modulating metabolic processes in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3,4-thiadiazole: A compound with a similar amine group but different structural characteristics.
2-Amino-5-methyl-1,3,4-thiadiazole: Another related compound with a methyl group substitution.
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar to the previous compounds but with an ethyl group substitution.
Uniqueness
2-Amino-1,1-dimethylethylisopropylamine is unique due to its specific structural arrangement, which includes an isopropyl group at N1 and a methyl group at position 2. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-methyl-1-N-propan-2-ylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)9-5-7(3,4)8/h6,9H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNMQQFLWWRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969654 | |
| Record name | 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-29-3 | |
| Record name | 2-Methyl-N1-(1-methylethyl)-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,1-dimethylethylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,1-dimethylethylisopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1,1-DIMETHYLETHYLISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY2CCA73SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N(1)-isopropyl-2-methylpropan-1,2-diamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe an interesting phenomenon observed with the [NiL2]Br2·3H2O complex?
A: [NiL2]Br2·3H2O exhibits a fascinating phenomenon known as thermochromism. Upon heating, this complex undergoes dehydration followed by an irreversible isomerization to form [NiL2Br]Br []. This structural rearrangement is accompanied by a visually striking color change from yellow to green, showcasing a rare example of solid-state thermochromism in nickel(II) complexes [].
Q2: Beyond nickel, what other metal complexes of N1-Isopropyl-2-methylpropane-1,2-diamine have been structurally characterized?
A: Apart from nickel, the crystal structure of bis(N1‐isopropyl‐2‐methylpropane‐1,2‐diamine)diisothiocyanatocadmium(II), [Cd(NCS)2(C7H18N2)2], has also been reported []. In this complex, the cadmium atom sits in a distorted octahedral environment, coordinated by four nitrogen atoms from two diamine ligands and two nitrogen atoms from isothiocyanato groups []. Interestingly, the diamine chelate rings adopt a δλ conformation, and the molecules are linked through N—H⋯S hydrogen bonds [].
Q3: Are there any copper complexes incorporating N1-Isopropyl-2-methylpropane-1,2-diamine that have been studied?
A: While not extensively detailed in the provided abstracts, the titles of two research papers mention the crystal structures of copper(II) complexes containing N1-Isopropyl-2-methylpropane-1,2-diamine, specifically with malonato and tartrato ligands [, ]. Further investigation into these studies would reveal more about the coordination behavior of this diamine with copper.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)
![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)











